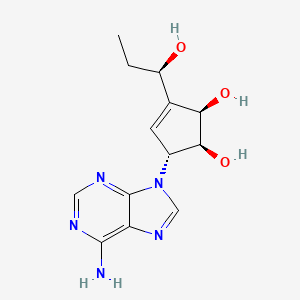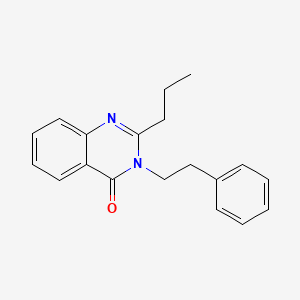
5-Chloro-7-(3-nitrophenyl)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-氯-7-(3-硝基苯基)喹啉-8-醇是喹啉的衍生物,喹啉是一种杂环芳香族有机化合物。该化合物以其独特的结构而著称,包括喹啉环的第 5 位上的氯原子、第 7 位上的硝基苯基和第 8 位上的羟基。这些修饰赋予该化合物独特的化学和生物学性质,使其在科学研究的各个领域都受到关注。
准备方法
合成路线和反应条件
5-氯-7-(3-硝基苯基)喹啉-8-醇的合成通常涉及多步有机反应。一种常见的方法是从喹啉-8-醇的氯化开始,在第 5 位引入氯原子。接下来进行硝化,在第 7 位连接硝基苯基。反应条件通常涉及在受控温度下使用如亚硫酰氯之类的氯化剂和如硝酸之类的硝化剂,以确保选择性取代。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对产量和纯度进行优化,通常涉及连续流动反应器和自动化系统以精确控制反应参数。使用易于回收的催化剂和溶剂也很常见,以提高生产过程的效率和可持续性。
化学反应分析
反应类型
5-氯-7-(3-硝基苯基)喹啉-8-醇可以发生各种化学反应,包括:
氧化: 第 8 位上的羟基可以氧化成醌。
还原: 硝基可以还原成胺。
取代: 氯原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 在酸性条件下使用如高锰酸钾或三氧化铬之类的试剂。
还原: 使用碳载钯进行催化氢化或使用锡和盐酸进行化学还原。
取代: 在如氢氧化钠之类的碱的存在下,使用如胺或硫醇之类的亲核试剂。
主要产物
氧化: 形成 5-氯-7-(3-硝基苯基)喹啉-8-酮。
还原: 形成 5-氯-7-(3-氨基苯基)喹啉-8-醇。
取代: 形成如 5-氨基-7-(3-硝基苯基)喹啉-8-醇之类的衍生物。
科学研究应用
5-氯-7-(3-硝基苯基)喹啉-8-醇在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其抗菌和抗癌特性。
医学: 由于其与生物靶标相互作用的能力,成为潜在的治疗剂。
工业: 由于其生色团特性,被用于染料和颜料的开发。
作用机制
5-氯-7-(3-硝基苯基)喹啉-8-醇的作用机制涉及其与各种分子靶标的相互作用。该化合物可以螯合金属离子,破坏依赖金属的生物过程。它还可以插入 DNA 中,抑制复制和转录。硝基苯基可能会发生氧化还原循环,产生导致细胞氧化应激的活性氧物种。
相似化合物的比较
类似化合物
5-氯-8-喹啉醇: 结构相似,但缺少硝基苯基。
5,7-二氯-8-喹啉醇: 在第 7 位上含有一个额外的氯原子。
5-氯-7-碘喹啉-8-醇: 碘取代了第 7 位上的硝基苯基。
独特之处
5-氯-7-(3-硝基苯基)喹啉-8-醇的独特之处在于同时存在氯原子和硝基苯基,赋予其独特的电子和空间特性。这些修饰增强了其反应性和与其他喹啉衍生物相比的潜在生物活性。
属性
CAS 编号 |
648896-52-0 |
|---|---|
分子式 |
C15H9ClN2O3 |
分子量 |
300.69 g/mol |
IUPAC 名称 |
5-chloro-7-(3-nitrophenyl)quinolin-8-ol |
InChI |
InChI=1S/C15H9ClN2O3/c16-13-8-12(9-3-1-4-10(7-9)18(20)21)15(19)14-11(13)5-2-6-17-14/h1-8,19H |
InChI 键 |
BUHMVDAJAGIGQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C3C=CC=NC3=C2O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride](/img/structure/B11833949.png)
![7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B11833950.png)

![tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B11833955.png)





![(8S,9S,10R,13S,14S,17S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11833998.png)

![4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline](/img/structure/B11834027.png)
![tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B11834038.png)

